N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a furan ring, and a trifluoromethoxyphenyl group. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Preparation Methods
The synthesis of N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This is typically achieved through a series of reactions including nitration, reduction, and acylation. The trifluoromethoxyphenyl group is introduced via a nucleophilic substitution reaction, while the pyridine ring is incorporated through a coupling reaction. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for antibacterial drug development.
Medicine: Research has indicated its potential use in treating tuberculosis and other infectious diseases due to its ability to inhibit specific bacterial enzymes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide involves its interaction with bacterial enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth and replication. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .
Comparison with Similar Compounds
N-(pyridin-3-yl)-5-(N-(4-(trifluoromethoxy)phenyl)sulfamoyl)furan-2-carboxamide can be compared to other similar compounds such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also exhibits antibacterial activity and has been studied for its potential in treating tuberculosis.
N-(pyridin-3-yl)-5-(N-(4-methoxyphenyl)sulfamoyl)furan-2-carboxamide: Similar in structure but with a methoxy group instead of a trifluoromethoxy group, this compound has different chemical properties and biological activities.
This compound stands out due to its trifluoromethoxy group, which enhances its lipophilicity and potentially its ability to penetrate bacterial cell walls, making it a more effective antibacterial agent .
Properties
IUPAC Name |
N-pyridin-3-yl-5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O5S/c18-17(19,20)28-13-5-3-11(4-6-13)23-29(25,26)15-8-7-14(27-15)16(24)22-12-2-1-9-21-10-12/h1-10,23H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKXSDMWBSPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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